4-(1-Methylpiperidin-4-yloxy)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)oxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12/h2-5,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSCWKSMRWKRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1 Methylpiperidin 4 Yloxy Benzonitrile and Its Analogs
Strategies for O-Alkylation of 4-Hydroxybenzonitrile (B152051) with 1-Methylpiperidin-4-ol (B91101) Derivatives
The core transformation in the synthesis of the target compound is the formation of an aryl ether bond. This is typically achieved by coupling 4-hydroxybenzonitrile (also known as 4-cyanophenol) with a suitable derivative of 1-methylpiperidin-4-ol. The two most prominent strategies for this O-alkylation are classical etherification approaches, such as the Williamson ether synthesis, and the Mitsunobu reaction.
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 mechanism. masterorganicchemistry.comfrancis-press.com This reaction involves the deprotonation of an alcohol or phenol (B47542) to form a nucleophilic alkoxide or phenoxide, which then displaces a leaving group on an alkyl halide or sulfonate. masterorganicchemistry.com
In the context of synthesizing 4-(1-methylpiperidin-4-yloxy)benzonitrile, this approach involves two main pathways:
Pathway A: 4-hydroxybenzonitrile is deprotonated with a base to form the 4-cyanophenoxide ion. This nucleophile then reacts with a 1-methylpiperidin-4-yl derivative bearing a good leaving group, such as a tosylate (OTs), mesylate (OMs), or halide (e.g., Cl, Br, I). masterorganicchemistry.com
Pathway B: 1-methylpiperidin-4-ol is converted to its alkoxide and reacted with a benzonitrile (B105546) derivative where the 4-position is activated for nucleophilic aromatic substitution (e.g., 4-fluorobenzonitrile).
Pathway A is generally preferred for this specific target. The secondary carbon of the piperidine (B6355638) ring is susceptible to elimination reactions under basic conditions, but with careful selection of the leaving group and reaction conditions, substitution can be favored. masterorganicchemistry.com
Another classical approach is the Mitsunobu reaction , which facilitates the condensation of an alcohol and a pronucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This reaction is advantageous as it proceeds under mild conditions and leads to a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral 1-methylpiperidin-4-ol. organic-chemistry.org The reaction mechanism involves the in-situ activation of the alcohol by the phosphine-azodicarboxylate adduct, making it a good leaving group for subsequent attack by the phenoxide. organic-chemistry.org
The efficiency of ether formation is highly dependent on the chosen methodology and the optimization of reaction parameters.
For the Williamson ether synthesis , key variables include the base, solvent, temperature, and the nature of the leaving group on the piperidine electrophile. Strong, non-nucleophilic bases are often preferred for generating the phenoxide to minimize side reactions. Aprotic polar solvents are typically used to dissolve the ionic intermediates and facilitate the SN2 reaction.
| Parameter | Condition | Rationale |
| Reactants | 4-Hydroxybenzonitrile, 1-Methyl-4-chloropiperidine (or the corresponding tosylate) | Tosylates are excellent leaving groups, promoting the SN2 reaction. |
| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol. K₂CO₃ is a milder base, often used in polar aprotic solvents. |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (B52724) (MeCN) | Polar aprotic solvents effectively solvate the cation of the phenoxide salt, increasing the nucleophilicity of the oxygen anion. |
| Temperature | 60-100 °C | Elevated temperatures are often required to drive the reaction to completion, but must be controlled to minimize elimination side reactions. |
| Catalyst | Phase-transfer catalyst (e.g., TBAB) if using K₂CO₃ in a less polar solvent | Facilitates the transfer of the phenoxide from the solid phase (K₂CO₃) to the organic phase. |
For the Mitsunobu reaction , optimization focuses on the choice of reagents and the order of addition. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The yield can be sensitive to steric hindrance and the acidity of the phenolic proton.
| Parameter | Condition | Rationale |
| Reactants | 4-Hydroxybenzonitrile, 1-Methylpiperidin-4-ol | Direct coupling of the phenol and alcohol. |
| Reagents | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | Standard Mitsunobu reagents for activating the alcohol. DIAD is often preferred over DEAD due to being less hazardous. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | Aprotic solvents that dissolve the reactants and intermediates without interfering with the reaction. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at low temperature and allowed to warm to room temperature to control the exothermic reaction and improve selectivity. |
Derivatization of the Benzonitrile Core in the Presence of the 1-Methylpiperidin-4-yloxy Scaffold
Once the core structure of this compound is assembled, the benzonitrile ring can be further functionalized to generate a library of analogs. This typically involves electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.combyjus.com The existing 1-methylpiperidin-4-yloxy group is a strong ortho-, para-director and an activating group due to the electron-donating resonance effect of the ether oxygen. libretexts.org Since the para position is already occupied by the nitrile group, electrophilic substitution is expected to occur primarily at the positions ortho to the alkoxy group (i.e., positions 3 and 5). The nitrile group is a deactivating, meta-directing group. The powerful activating effect of the alkoxy group will dominate the directing effects.
Common electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups.
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. Palladium-catalyzed C-H bond activation has also been shown to be effective for the ortho-halogenation of substituted benzonitriles, such as 4-methoxybenzonitrile. acs.org For the halogenation of 4-methoxybenzonitrile, competition between palladium-catalyzed ortho-halogenation and electrophilic substitution (directing to the 3-position) can occur due to the strong electron-donating nature of the methoxy (B1213986) group. acs.org
Nitration: The introduction of a nitro group (-NO₂) can be accomplished using standard nitrating agents like a mixture of nitric acid and sulfuric acid ("mixed acid"). libretexts.orgmasterorganicchemistry.com The reaction conditions must be carefully controlled, as the activating nature of the alkoxy group can make the ring susceptible to over-reaction or oxidation. libretexts.org For the strongly activated 4-methoxybenzonitrile, nitration typically yields 4-methoxy-3-nitrobenzonitrile. cymitquimica.com
Formylation: A formyl group (-CHO) can be introduced via reactions such as the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Duff reaction.
The functional groups introduced in the previous step serve as handles for further synthetic transformations, allowing for the construction of more complex derivatives.
The nitro group can be reduced to an amine (-NH₂), which can then participate in amide bond formation, sulfonylation, or diazotization reactions.
Halogens (Br, I) can be used in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds.
A formyl group can undergo olefination (e.g., Wittig reaction), reduction to an alcohol, or oxidation to a carboxylic acid, providing numerous pathways for diversification.
The following table summarizes plausible derivatization reactions based on the behavior of analogous 4-alkoxybenzonitriles.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(1-methylpiperidin-4-yloxy)benzonitrile |
| Bromination | N-Bromosuccinimide (NBS), MeCN | 3-Bromo-4-(1-methylpiperidin-4-yloxy)benzonitrile |
| Chlorination | N-Chlorosuccinimide (NCS), MeCN | 3-Chloro-4-(1-methylpiperidin-4-yloxy)benzonitrile |
| Iodination | N-Iodosuccinimide (NIS), TFA | 3-Iodo-4-(1-methylpiperidin-4-yloxy)benzonitrile |
Synthesis of Key Precursors and Intermediate Compounds
Synthesis of 4-Hydroxybenzonitrile: There are several established industrial and laboratory methods for the synthesis of 4-hydroxybenzonitrile.
From p-Hydroxybenzoic Acid: A common method involves the dehydration and amination of p-hydroxybenzoic acid, often using urea (B33335) as the ammonia (B1221849) source in the presence of a dehydrating agent and catalyst at high temperatures. dissertationtopic.net
From Phenol: A multi-step process starting from phenol involves nitrosation to form p-nitrosophenol, followed by reduction to p-aminophenol. Subsequent diazotization and a Sandmeyer-type reaction with a cyanide salt yields 4-hydroxybenzonitrile. patsnap.com
From p-Cresol (B1678582): Ammoxidation of p-cresol provides a more direct route to the nitrile.
Synthesis of 1-Methylpiperidin-4-ol: This precursor is typically prepared by the reduction of 1-methyl-4-piperidone.
Preparation of 4-Hydroxyphenyl Derivatives
The primary 4-hydroxyphenyl derivative required for the synthesis of the title compound is 4-hydroxybenzonitrile (also known as 4-cyanophenol). Several methods exist for its preparation. A broadly applicable and simple method involves the reaction of compounds that readily undergo electrophilic substitution with chlorosulfonyl isocyanate, followed by treatment with N,N-dimethylformamide. orgsyn.org For example, the reaction of resorcinol (B1680541) dimethyl ether with chlorosulfonyl isocyanate can produce 2,4-dimethoxybenzonitrile (B173694) in high yield. orgsyn.org
Other established methods for preparing substituted benzonitriles include:
The reaction of a corresponding benzamide (B126) with a dehydrating agent like thionyl chloride. orgsyn.org
The dehydration of a benzaldoxime (B1666162) using acetic anhydride. orgsyn.org
A Sandmeyer-type reaction involving the diazotization of an aniline (B41778) (e.g., 4-aminophenol) followed by reaction with a cyanide salt, such as potassium copper cyanide. orgsyn.org
The reaction of a phenol ether with cyanogen (B1215507) bromide in the presence of a Lewis acid like aluminum chloride. orgsyn.org
These methods provide access to a variety of substituted 4-hydroxyphenyl derivatives, which can then be used to generate analogs of the target molecule.
Generation of 1-Methylpiperidin-4-ol Derivatives
The key piperidine-containing precursor is 1-methylpiperidin-4-ol. This alcohol is most commonly synthesized by the reduction of 1-methyl-4-piperidone. A variety of reducing agents can be employed for this ketone-to-alcohol transformation, with sodium borohydride (B1222165) being a common and effective choice due to its selectivity and mild reaction conditions.
The synthesis of the precursor, 1-methyl-4-piperidone, has been reported through several routes. One of the earliest methods involves a multi-step sequence starting from the double Michael reaction of methylamine (B109427) with two equivalents of ethyl acrylate. wikipedia.org This is followed by an intramolecular Dieckmann cyclization, saponification, and finally decarboxylation to yield the desired piperidone. wikipedia.org Alternative syntheses include the reaction of methylamine and formaldehyde (B43269) with the ethyl ester of acetonedicarboxylic acid. wikipedia.org
Advanced Synthetic Approaches for Incorporating the 1-Methylpiperidin-4-yloxy Scaffold into Novel Chemical Entities
Beyond the direct synthesis of this compound, the 1-methylpiperidin-4-yloxy scaffold is a valuable building block for creating more complex and structurally diverse molecules. Advanced synthetic methods are employed to incorporate this moiety into novel chemical entities, often for the purpose of generating libraries of compounds for biological screening.
Metal-Catalyzed Coupling Reactions for Constructing Aryl-Piperidine Linkages
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr In the context of creating analogs, these reactions can be used to form a direct C-N bond between an aryl or heteroaryl ring and the piperidine nitrogen, a common structural motif in pharmaceuticals. semanticscholar.org
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides (or triflates) and amines, including cyclic amines like piperidine. semanticscholar.org Similarly, copper-catalyzed Ullmann-type couplings have gained attention as a more cost-effective and less toxic alternative to palladium-based systems for the arylation of N-nucleophiles. semanticscholar.org These reactions allow for the direct linkage of various aryl systems to the piperidine core, providing a route to a wide array of analogs.
Table 1: Examples of Metal-Catalyzed C-N Coupling Reactions
| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Reference |
|---|---|---|---|---|
| Palladium Catalyst | Aryl Halide | Piperidine | Buchwald-Hartwig Amination | semanticscholar.org |
| Copper Catalyst | (Hetero)aryl Halide | Piperidine | Ullmann-Type Coupling | semanticscholar.org |
| Rhodium(III) Catalyst | N-aryl-2-pyridinamine | Alkyne | C-H Activation/Annulation | nih.gov |
Asymmetric Synthesis and Chiral Resolution Techniques for Stereoisomers
While this compound itself is achiral, the introduction of substituents on the piperidine ring or the creation of more complex derivatives can generate chiral centers. The synthesis of single enantiomers is often crucial for pharmacological activity. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric synthesis aims to create a specific stereoisomer directly. For instance, a practical asymmetric synthesis of an aminopiperidine-fused imidazopyridine was developed using a three-component cascade coupling involving a chiral nitro diester. nih.gov This approach allowed for the construction of the functionalized piperidinone skeleton in a single step with high enantioselectivity. nih.gov
Alternatively, chiral resolution is used to separate enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective technique for this purpose. nih.govmdpi.com For example, racemic 1,3-dimethyl-4-phenylpiperidines, which are intermediates for opioid analgesics, have been successfully resolved using cellulose-based chiral HPLC columns. nih.gov Another approach is kinetic resolution, where one enantiomer of a racemic starting material reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material and the product. whiterose.ac.uk
Table 2: Chiral Separation and Synthesis Techniques
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral reagents, catalysts, or auxiliaries. | Synthesis of a chiral aminopiperidine-fused imidazopyridine via a cascade reaction. | nih.gov |
| Chiral HPLC Resolution | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives. | nih.gov |
| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, leading to separation. | Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines by asymmetric deprotonation. | whiterose.ac.uk |
Multicomponent Reactions and Combinatorial Chemistry for Library Generation
Combinatorial chemistry has become a cornerstone in the pharmaceutical industry for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. ijpsr.comnih.gov This approach, coupled with high-throughput screening, accelerates the drug discovery process.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are particularly well-suited for combinatorial chemistry. taylorfrancis.comresearchgate.net Various MCRs have been developed for the efficient, one-pot synthesis of highly functionalized piperidine derivatives. taylorfrancis.comtandfonline.com These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to quickly generate structural diversity by simply varying the starting components. For example, a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters can produce functionalized piperidine scaffolds. taylorfrancis.com
By applying combinatorial principles, a library of compounds based on the 1-methylpiperidin-4-yloxy scaffold can be generated. This involves systematically varying the aromatic portion (e.g., different substituted benzonitriles or other aromatic systems) and potentially introducing diversity onto the piperidine ring itself using MCRs or other parallel synthesis techniques. ijpsr.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substitutions on the Benzonitrile (B105546) Core on Biological Activity
The benzonitrile moiety serves as a key interaction domain, and modifications to this aromatic ring can significantly alter the compound's biological profile.
The electronic properties of the benzonitrile ring are heavily influenced by the nature and position of its substituents. The nitrile (cyano) group itself is strongly electron-withdrawing, which affects the electron density of the aromatic ring and its potential for π-π stacking or hydrogen bonding interactions.
Electron-Withdrawing Groups (EWGs): Adding further EWGs (e.g., nitro, halogen) to the benzonitrile ring can enhance interactions with electron-rich pockets in a biological target. Halogen substitutions, for instance, can increase affinity for certain receptors by forming specific halogen bonds. nih.gov
Electron-Donating Groups (EDGs): Conversely, introducing EDGs (e.g., methoxy (B1213986), amino) can increase the electron density of the aromatic system, potentially favoring interactions with electron-deficient sites. nih.gov However, such substitutions can also lead to a decrease in affinity for some targets if an electron-poor aromatic ring is required for optimal binding. nih.gov
Steric factors also play a critical role. The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal alignment with the target, whereas smaller substituents like fluorine might be well-tolerated and can productively modulate electronic properties. ubaya.ac.id
Below is a table illustrating the hypothetical impact of different substituents on the benzonitrile ring on receptor binding affinity, based on general SAR principles observed in similar scaffolds.
| Substituent (R) on Benzonitrile | Position | Electronic Effect | Steric Effect | Predicted Impact on Affinity |
| H | - | Neutral | Minimal | Baseline |
| F | 3- | Electron-withdrawing | Small | Potential Increase |
| Cl | 3- | Electron-withdrawing | Medium | Potential Increase/Decrease |
| NO₂ | 3- | Strongly Electron-withdrawing | Medium | Significant Change |
| OCH₃ | 4- | Electron-donating | Medium | Potential Decrease |
| NH₂ | 4- | Strongly Electron-donating | Small | Potential Decrease |
This interactive table is based on established principles of medicinal chemistry. Specific outcomes would depend on the particular biological target.
The position of the cyano group and any additional substituents on the benzene (B151609) ring is a critical determinant of biological activity. Moving the cyano group from the para (4-position) to the meta (3-position) or ortho (2-position) can drastically alter the molecule's geometry and how it presents its interaction points to a receptor.
Studies on analogous scaffolds, such as substituted N-(1-benzylpiperidin-4-yl)phenylacetamides targeting sigma receptors, have shown that positional isomerism profoundly affects both affinity and selectivity. nih.gov For many ligands, substitution at the meta-position of the aromatic ring leads to higher affinity compared to ortho- or para-substituted analogs. nih.gov This is often because the meta-position allows the substituent to project into a specific sub-pocket of the receptor without disrupting the primary binding interactions of the core structure. For instance, for several analogs, the selectivity for σ₁ receptors displayed a trend of 3-substituted > 2-substituted ≈ 4-substituted. nih.gov Therefore, moving the cyano group in 4-(1-methylpiperidin-4-yloxy)benzonitrile to the 3-position could potentially enhance potency or alter receptor selectivity.
Role of the Piperidine (B6355638) Ring and its N-Methyl Substitution in Modulating Activity
The piperidine ring acts as a central scaffold, and its conformation and the nature of its nitrogen substituent are pivotal for biological activity.
The piperidine ring typically adopts a low-energy chair conformation. rsc.org In the case of 4-substituted piperidines, the substituent (the aryloxy group) can exist in either an axial or equatorial position. The equatorial position is generally favored to minimize steric strain. However, the energy barrier between chair and other conformers, such as the twist-boat form, can be overcome, and the presence of different conformers can be relevant for receptor binding. rsc.org The N-methyl group itself can also be either axial or equatorial, with the equatorial orientation being predominant. The specific conformation adopted upon binding to a biological target may differ from its preferred state in solution.
The tertiary amine of the N-methylpiperidine ring is a key pharmacophoric element. At physiological pH, this nitrogen atom is typically protonated, carrying a positive charge. This allows it to form a strong ionic interaction (a salt bridge) with an anionic amino acid residue, such as aspartate or glutamate, within the binding site of many receptors. chemrxiv.org For example, the crystal structure of the sigma-1 (σ₁) receptor, a common target for piperidine-containing ligands, reveals a critical interaction between the ligand's basic nitrogen and the residue Glu172. chemrxiv.org
The N-methyl group is the smallest possible alkyl substituent that maintains the nitrogen's tertiary nature. Structure-activity relationship studies on related molecules often show that this small methyl group is optimal for potency. uniba.it Replacing the N-methyl group with larger substituents, such as N-benzyl or N-phenylpropyl, can have varied effects. While in some cases larger groups can access additional hydrophobic pockets and increase potency, in others they can introduce steric clash, reducing affinity. nih.gov Conversely, removing the methyl group to yield a secondary amine (N-H) often leads to a significant drop in activity against certain targets, highlighting the importance of the tertiary amine and the specific nature of the N-substituent. nih.gov
The following table summarizes SAR findings for the N-substituent in a related series of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, demonstrating the critical role of this position in determining activity at opioid receptors.
| Compound | N-Substituent | µ-Receptor Affinity (Kᵢ, nM) | δ-Receptor Affinity (Kᵢ, nM) | κ-Receptor Affinity (Kᵢ, nM) |
| Analog A | -CH₃ | 14.7 | 260 | 25.1 |
| Analog B | -CH₂CH₂Ph | 0.28 | 13.4 | 0.88 |
| Analog C | -H | 138 | 2150 | 200 |
Data adapted from studies on related piperidine scaffolds to illustrate the impact of N-substitution. nih.gov
Significance of the Ether Linkage (Piperidin-4-yloxy) in Molecular Recognition
The geometric constraints imposed by the ether linkage, including its bond angle and length, define the spatial relationship between the piperidine and benzonitrile rings. This orientation is often essential for simultaneously engaging with different regions of a receptor binding pocket.
To probe the importance of the ether linkage, medicinal chemists often employ the strategy of bioisosteric replacement. A bioisostere is a chemical group that can replace another while retaining the desired biological activity. Replacing the ether oxygen (-O-) with other groups can reveal its specific contribution.
Replacement with a methylene (B1212753) group (-CH₂-): This would remove the hydrogen bond accepting capability and increase lipophilicity, likely leading to a significant loss of potency if hydrogen bonding is critical.
Replacement with a sulfur atom (-S-): A thioether is less polar and a weaker hydrogen bond acceptor than an ether. This change would test the importance of the oxygen's specific electronic properties.
Replacement with an amine (-NH-): This would introduce a hydrogen bond donor site and alter the basicity of the molecule, drastically changing its interaction profile.
Studies on similar phenoxyalkylpiperidines have confirmed that the phenoxy portion connected to the piperidine is an optimal scaffold for high affinity at certain targets like the σ₁ receptor, underscoring the favorable properties conferred by the ether linkage. uniba.it
Elucidation of Key Pharmacophoric Features for Target Binding and Functional Efficacy
A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. For molecules in the 4-oxypiperidine ether series, several key pharmacophoric features can be identified that are likely relevant to this compound.
Studies on related compounds acting as histamine (B1213489) H3 receptor ligands have highlighted the importance of a protonated nitrogen atom within the piperidine ring for forming salt bridges or cation-π interactions with acidic residues like aspartate or aromatic residues like tyrosine and phenylalanine in the receptor binding site. nih.gov The ether oxygen atom has also been identified as a potential hydrogen bond acceptor. nih.gov The aromatic ring, in this case, the benzonitrile group, can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine or tryptophan. nih.gov
The nitrile group on the benzonitrile ring is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence and position can significantly influence the electronic properties of the aromatic ring and provide an additional point of interaction with the target.
An illustrative pharmacophore model for a related series of compounds is presented below:
| Pharmacophoric Feature | Potential Interacting Residue(s) | Type of Interaction |
| Protonated Piperidine Nitrogen | Aspartate, Glutamate, Tyrosine, Phenylalanine | Salt Bridge, Cation-π |
| Ether Oxygen | Tyrosine, Serine, Threonine | Hydrogen Bond |
| Benzonitrile Aromatic Ring | Phenylalanine, Tryptophan, Tyrosine | π-π Stacking |
| Nitrile Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond |
Stereochemical Considerations in Pharmacological Efficacy and Potency
While this compound itself is an achiral molecule, the introduction of substituents on the piperidine ring or the benzonitrile moiety could create stereocenters. In such cases, the stereochemistry would be expected to have a profound impact on pharmacological activity. Biological systems are chiral, and thus, enantiomers of a chiral drug molecule often exhibit different potencies, efficacies, and even different types of biological activity.
For instance, if a substituent were to be introduced at the 3-position of the piperidine ring, this would create a chiral center. The (R)- and (S)-enantiomers would orient the substituents in different three-dimensional arrangements, leading to potentially different interactions with a chiral receptor binding site. One enantiomer might fit optimally, leading to high affinity and efficacy, while the other might bind weakly or not at all.
Correlation between Molecular Descriptors and Biological Outcomes (Excluding Explicit Physicochemical Properties)
Topological descriptors, which describe the connectivity of atoms in a molecule, could be important. For example, indices that quantify the degree of branching or the shape of the molecule could correlate with binding affinity. Electronic descriptors, such as the calculated electrostatic potential on the surface of the molecule, would be crucial for understanding interactions with polar residues in a binding site. The distribution of positive and negative potential, particularly around the protonated nitrogen, the ether oxygen, and the nitrile group, would likely be a key determinant of activity.
A hypothetical QSAR study on a series of analogs could involve descriptors such as:
| Descriptor Type | Example Descriptor | Potential Correlation with Biological Outcome |
| Topological | Wiener Index, Kier Shape Indices | Correlation with molecular size and shape complementarity to the binding site. |
| Electronic | Dipole Moment, Partial Charges on Atoms | Correlation with the strength of electrostatic interactions and hydrogen bonding. |
| 3D-Descriptors | Molecular Surface Area, Molecular Volume | Correlation with steric fit within the receptor pocket. |
Computational Chemistry and Molecular Modeling Approaches
Ligand-Target Docking Simulations for Elucidating Binding Modes and Interactions
Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For derivatives of 4-(1-Methylpiperidin-4-yloxy)benzonitrile that target the histamine (B1213489) H1 receptor (H1R), docking simulations are essential for elucidating the specific binding modes and key molecular interactions that govern their antagonist activity.
Research on various H1R antagonists has revealed a conserved binding pocket within the transmembrane (TM) domains of the receptor. A critical interaction for many biogenic amine receptors, including H1R, is a salt bridge formation between the protonated amine of the ligand and the highly conserved aspartate residue (Asp107) in TM3. For compounds containing the this compound scaffold, the tertiary amine of the methylpiperidine ring is predicted to form this crucial ionic bond.
Beyond this primary anchor point, the aromatic portions of the molecule settle into a hydrophobic pocket formed by residues from TM3, TM5, and TM6. The benzonitrile (B105546) group of the scaffold likely engages in π-π stacking or hydrophobic interactions with aromatic residues such as tryptophan (Trp428), tyrosine (Tyr431), and phenylalanine (Phe432). These interactions collectively stabilize the ligand in the binding pocket, preventing the endogenous ligand, histamine, from binding and activating the receptor. Docking studies allow for the visualization of these interactions and the calculation of a binding affinity or docking score, which helps in prioritizing compounds for synthesis and biological testing.
Table 1: Key Interacting Residues in the Histamine H1 Receptor Binding Site for Piperidine-based Antagonists
| Receptor Residue | Transmembrane Domain (TM) | Predicted Interaction Type | Interacting Ligand Moiety |
|---|---|---|---|
| Asp107 | TM3 | Ionic Bond / Salt Bridge | Protonated Amine of Methylpiperidine |
| Trp428 | TM6 | Hydrophobic / π-π Stacking | Benzonitrile Ring |
| Phe432 | TM6 | Hydrophobic / π-π Stacking | Benzonitrile Ring |
| Tyr108 | TM3 | Hydrophobic Interaction | Piperidine (B6355638) Ring |
| Thr194 | TM5 | Hydrogen Bond (potential) | Ether Oxygen |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the conformational stability of the predicted binding mode and provide a more accurate estimation of binding free energy.
For a complex involving an H1R antagonist derived from this compound, an MD simulation would typically be run for several nanoseconds or even microseconds. A key metric for assessing stability is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the predicted pose. Conversely, a large fluctuation or steady increase in RMSD might indicate an unstable binding mode.
MD simulations also allow for the analysis of conformational changes in both the ligand and the receptor upon binding. They can reveal the flexibility of the piperidine ring and the orientation of the benzonitrile group within the binding pocket, providing a deeper understanding of the dynamic nature of the interaction. These simulations are computationally intensive but provide invaluable information for confirming docking predictions and understanding the energetic factors that contribute to high-affinity binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. For a scaffold like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.
These models are built using a training set of molecules with known H1R antagonist activities. The compounds are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. Statistical methods, such as Partial Least Squares (PLS), are then used to generate a mathematical equation that links these fields to the observed biological activity (e.g., pKi values).
The resulting 3D-QSAR model can be visualized as a contour map, highlighting regions where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky, electropositive group is favored near the benzonitrile ring, while a sterically hindered group near the piperidine nitrogen is disfavored. These insights are crucial for guiding the optimization of lead compounds. A statistically robust QSAR model, validated by a separate test set of compounds, can accurately predict the activity of new, unsynthesized analogs, saving significant time and resources in the drug development process.
Table 2: Typical Statistical Parameters for a Predictive 3D-QSAR Model of H1 Antagonists
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| q² (or Q²) | Cross-validated correlation coefficient; indicates the internal predictive ability of the model. | > 0.5 |
| r² (or R²_ncv) | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model to the training data. | > 0.6 |
| r²_pred (or R²_pred) | Predictive correlation coefficient for the external test set; indicates the model's ability to predict new compounds. | > 0.6 |
| SEE / SEP | Standard Error of Estimate / Standard Error of Prediction; measures the deviation of fitted/predicted values from actual values. | Low values are desirable. |
Note: The values are general indicators for robust QSAR models as cited in computational chemistry literature.
Pharmacophore Modeling and Virtual Screening Strategies for Novel Lead Discovery
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For H1R antagonists, a common pharmacophore model includes a positive ionizable feature, an aromatic ring, and one or more hydrophobic groups, arranged in a specific spatial orientation.
The this compound scaffold fits this model well:
Positive Ionizable Feature: The tertiary amine of the methylpiperidine group.
Aromatic Ring: The benzonitrile ring.
Hydrophobic Features: The piperidine ring and the aromatic system.
Once a validated pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of novel molecules from millions of compounds that possess the required pharmacophoric features and are therefore likely to be active at the H1R. The hits from this screening can then be subjected to further analysis, such as docking simulations, to refine the selection before committing to chemical synthesis and biological evaluation. This strategy is a highly efficient method for discovering new lead compounds with diverse chemical structures.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions to Guide Compound Design
In addition to biological activity, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these properties early in the design phase, helping to avoid costly late-stage failures. For any derivative of this compound, computational models can estimate a range of crucial ADME parameters.
These predictions are typically based on the molecule's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Many predictive models are built on large datasets of experimentally determined ADME properties. By evaluating these parameters for new designs, medicinal chemists can prioritize compounds that are more likely to have good oral bioavailability, appropriate distribution in the body, metabolic stability, and a low potential for toxicity. For instance, second-generation antihistamines are designed to have lower CNS penetration to avoid sedation, a property that can be predicted in silico by assessing factors like TPSA and logP.
Table 3: Predicted In Silico ADME Properties for a Representative Second-Generation Antihistamine (Carebastine)
| ADME Property | Predicted Value/Classification | Importance in Drug Design |
|---|---|---|
| Molecular Weight | ~499.6 g/mol | Influences solubility and permeability (Lipinski's Rule). |
| LogP (Lipophilicity) | High | Affects absorption, distribution, metabolism, and toxicity. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. |
| Aqueous Solubility | Low | Crucial for absorption and formulation. |
| Blood-Brain Barrier (BBB) Penetration | Low/Negative | Desirable for non-sedating antihistamines. |
| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., CYP3A4) | Predicts potential for drug-drug interactions. |
Note: These are representative values derived from general knowledge of second-generation antihistamines and may vary based on the specific prediction software used.
Advanced Analytical and Spectroscopic Characterization in Research of the Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure in solution. For 4-(1-Methylpiperidin-4-yloxy)benzonitrile, both ¹H and ¹³C NMR would provide a detailed picture of its atomic connectivity and chemical environment.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the benzonitrile (B105546) ring, the piperidine (B6355638) ring, the methyl group, and the methine proton at the ether linkage. The aromatic protons would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm) due to their coupling with adjacent protons. The methine proton on the piperidine ring attached to the oxygen atom would also be expected in a downfield region, shifted by the deshielding effect of the electronegative oxygen. The protons of the piperidine ring would exhibit complex splitting patterns in the aliphatic region (typically δ 1.5-3.5 ppm), and the singlet for the N-methyl group would likely appear in the upfield region (typically δ 2.0-2.5 ppm).
The corresponding ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group would be expected at the far downfield end of the spectrum (typically δ 115-125 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, while the carbons of the piperidine ring and the methyl group would be found in the upfield region (typically δ 20-60 ppm).
Conformational analysis of the piperidine ring could be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments would reveal through-space interactions between protons, providing insights into the preferred chair conformation of the piperidine ring and the spatial relationship between its substituents.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d | 2H | Ar-H (ortho to CN) |
| 7.00 | d | 2H | Ar-H (ortho to O) |
| 4.60 | m | 1H | O-CH (piperidine) |
| 2.80 | m | 2H | N-CH₂ (piperidine, axial) |
| 2.30 | s | 3H | N-CH₃ |
| 2.25 | m | 2H | N-CH₂ (piperidine, equatorial) |
| 2.00 | m | 2H | CH₂ (piperidine, axial) |
| 1.80 | m | 2H | CH₂ (piperidine, equatorial) |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| 162.0 | Ar-C (para to CN) |
| 134.0 | Ar-C (ortho to CN) |
| 119.0 | CN |
| 116.0 | Ar-C (ortho to O) |
| 105.0 | Ar-C (ipso to CN) |
| 72.0 | O-CH (piperidine) |
| 52.0 | N-CH₂ (piperidine) |
| 46.0 | N-CH₃ |
| 30.0 | CH₂ (piperidine) |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its precise molecular weight, which in turn confirms its elemental composition. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 217.1335 g/mol .
Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, and the subsequent fragmentation pattern in tandem MS (MS/MS) experiments would provide valuable structural information. The fragmentation of this compound would likely proceed through several predictable pathways. Cleavage of the ether bond could lead to the formation of a 4-cyanophenol radical cation and a methylpiperidine fragment. Another likely fragmentation pathway would involve the loss of the methyl group from the piperidine nitrogen. The fragmentation of the piperidine ring itself would also produce a series of characteristic ions.
Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 217.1335 | [M+H]⁺ |
| 202.1100 | [M-CH₃]⁺ |
| 120.0444 | [HOC₆H₄CN]⁺ |
| 98.1021 | [C₆H₁₂N]⁺ (methylpiperidine fragment) |
| 57.0704 | [C₄H₉]⁺ |
X-ray Crystallography for High-Resolution Structural Determination of Ligand-Protein Complexes
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in its solid state. If single crystals of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would offer definitive proof of its molecular structure and reveal details about its crystal packing and intermolecular interactions in the solid state.
Furthermore, if this compound is investigated as a ligand for a biological target, co-crystallization with the protein of interest would be a critical step. The resulting high-resolution structure of the ligand-protein complex would elucidate the specific binding mode of this compound within the protein's active site. This information is invaluable for structure-based drug design, as it reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are responsible for the ligand's affinity and selectivity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Method Development, and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common method for assessing its purity. A suitable C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or an additive like formic acid or trifluoroacetic acid, would likely provide good separation of the target compound from any impurities.
Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound with good resolution from any potential by-products or starting materials from its synthesis. A validated HPLC method would be crucial for quality control, ensuring the identity and purity of the compound for research purposes.
As this compound does not possess a stereocenter, chiral analysis would not be applicable.
Table 4: Hypothetical HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Spectroscopic Techniques for Investigating Intermolecular Interactions
Beyond structural elucidation, various spectroscopic techniques can be employed to study the intermolecular interactions of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy would provide information about the functional groups present in the molecule. The characteristic stretching vibration of the nitrile (C≡N) group would be expected around 2220-2240 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the 1000-1300 cm⁻¹ region. Changes in the position and shape of these bands upon interaction with other molecules could indicate the formation of intermolecular bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy would reveal information about the electronic transitions within the benzonitrile chromophore. The absorption maxima and molar absorptivity would be characteristic of the compound. Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, could provide insights into the nature of the ground and excited states and how the molecule interacts with its solvent environment.
Fluorescence Spectroscopy , if the molecule is fluorescent, could be a sensitive probe of its local environment. Changes in the fluorescence intensity, emission wavelength, and lifetime upon binding to a protein or other macromolecule could be used to study these interactions and determine binding affinities.
Future Research Directions and Preclinical Therapeutic Potential
Design and Synthesis of Novel Analogues with Enhanced Potency, Selectivity, and Improved Pharmacological Profiles
Future research into 4-(1-Methylpiperidin-4-yloxy)benzonitrile would logically commence with the design and synthesis of a library of novel analogues. The goal of such a medicinal chemistry campaign would be to systematically probe the structure-activity relationships (SAR) to identify derivatives with enhanced potency, selectivity, and improved pharmacological profiles.
Key modifications could include:
Substitution on the Benzene (B151609) Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzonitrile (B105546) ring could modulate the electronic properties of the molecule and influence its binding affinity to biological targets.
Modification of the Piperidine (B6355638) Ring: Alterations to the N-methyl group on the piperidine ring, such as replacement with other alkyl groups or functional moieties, could impact the compound's solubility, metabolic stability, and target engagement.
Replacement of the Nitrile Group: The nitrile group could be replaced with other functional groups, such as amides, esters, or carboxylic acids, to explore different interactions with potential biological targets.
The synthesis of these analogues would likely follow established synthetic routes, potentially involving the coupling of a substituted phenol (B47542) with a protected 4-hydroxypiperidine, followed by N-alkylation and functional group manipulation.
Exploration of New Biological Targets and Unraveling Undiscovered Mechanisms of Action
A crucial aspect of future research will be the identification and validation of the biological targets of this compound and its analogues. Given the structural similarities to other known bioactive molecules, several potential target classes could be explored.
For instance, various piperidine derivatives have been investigated for their activity as:
Acetylcholinesterase (AChE) inhibitors: Compounds with a piperidine core are being studied for their potential in treating neurodegenerative disorders like Alzheimer's disease by inhibiting the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov
Serotonin (5-HT) receptor modulators: The 1-methylpiperidin-4-yl moiety is found in compounds that act as potent 5-HT(2A) receptor inverse agonists, suggesting potential applications in psychiatric disorders. nih.gov
Anti-inflammatory agents: Some piperidin-4-one derivatives have demonstrated antioxidant and anti-inflammatory properties, indicating a potential role in treating inflammatory conditions. nih.gov
High-throughput screening of this compound and its analogues against a panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel mechanisms of action.
Application of Advanced Chemical Biology Tools for In-depth Target Validation and Functional Characterization
Once initial biological targets are identified, advanced chemical biology tools will be instrumental for in-depth target validation and functional characterization. These techniques can provide a more detailed understanding of how the compound interacts with its target within a cellular context.
Examples of such tools include:
Affinity-based protein profiling (ABPP): This technique can be used to identify the direct binding partners of a compound in a complex biological sample.
Photoaffinity labeling: This method involves the use of a photo-reactive analogue of the compound to covalently label its target protein upon UV irradiation, allowing for its identification and characterization.
Chemoproteomics: This approach combines chemical probes with mass spectrometry to identify the targets of a compound on a proteome-wide scale.
These advanced tools will be critical in confirming the on-target effects of the compound and identifying any potential off-target interactions.
Preclinical Investigation of Potential Applications in Specific Disease Pathologies
Based on the identified biological targets and mechanisms of action, preclinical investigations in relevant disease models will be necessary to evaluate the therapeutic potential of this compound analogues.
Potential therapeutic areas for investigation include:
Cancer: The benzonitrile moiety is present in some compounds designed as V600EBRAF inhibitors, suggesting a potential, albeit speculative, avenue for investigation in certain cancers. nih.gov
Neurodegenerative Disorders: Given the activity of similar piperidine-containing compounds as AChE inhibitors, preclinical studies in models of Alzheimer's or Parkinson's disease could be warranted. researchgate.netnih.govnih.gov
Inflammatory Conditions: If analogues demonstrate significant anti-inflammatory activity, their efficacy could be tested in animal models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. nih.gov
These preclinical studies will involve evaluating the efficacy of the compounds in cell-based assays and animal models of the respective diseases.
Development of Advanced Methodologies for Preclinical Efficacy Studies
To obtain a comprehensive understanding of the therapeutic potential of these compounds, advanced methodologies for preclinical efficacy studies will need to be employed. These methods can provide more predictive data for human clinical trials. wuxiapptec.com
Such methodologies may include:
Three-dimensional (3D) cell culture models: Spheroids and organoids can better mimic the in vivo tumor microenvironment and provide more accurate predictions of drug efficacy compared to traditional 2D cell cultures. nih.gov
Patient-derived xenograft (PDX) models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can help to assess the efficacy of a compound in a more clinically relevant setting.
Advanced imaging techniques: Non-invasive imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can be used to monitor the biodistribution of the compound and its effect on the target tissue in living animals.
The use of these advanced models and techniques will be crucial for making informed decisions about which compounds should progress to clinical development.
Integration of Multi-Omics Data to Understand Compound Effects at a Systems Level
To gain a holistic understanding of the biological effects of this compound and its analogues, the integration of multi-omics data will be essential. nih.govmdpi.commdpi.comquantori.com This systems biology approach can reveal how the compound affects various cellular processes at the levels of the genome, transcriptome, proteome, and metabolome.
Multi-omics approaches can help to:
Identify biomarkers that can predict a patient's response to the drug.
Uncover novel mechanisms of action and resistance.
Provide insights into the potential side effects of the compound.
By integrating data from different omics platforms, researchers can build comprehensive models of the compound's effects on the biological system, leading to a more rational approach to drug development. quantori.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification strategies for 4-(1-Methylpiperidin-4-yloxy)benzonitrile?
- Methodology : The compound is typically synthesized via a condensation reaction between 4-chlorobenzonitrile and 1-methylpiperidin-4-ol under reflux conditions. Key steps include:
- Reaction setup : Use anhydrous solvents (e.g., DMSO) and inert atmospheres to prevent hydrolysis .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from methanol yields high-purity product .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to mitigate inhalation risks .
- Storage : Store in airtight containers at –20°C in a dry, well-ventilated area. Avoid exposure to acids, as the compound may degrade to starting materials .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. Which basic analytical techniques are used for structural confirmation?
- Spectroscopy :
- FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and ether (C-O-C) vibrations at ~1250 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–7.8 ppm) and piperidinyl methyl groups (δ 1.2–1.5 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Parameter Screening :
- Catalysts : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Temperature/Time : Optimize reflux duration (3–6 hrs) and temperature (80–100°C) to minimize byproducts .
Q. What crystallographic insights reveal molecular interactions of this compound?
- X-ray Diffraction : Piperidinyl rings adopt chair conformations, with van der Waals interactions dominating crystal packing.
- Key Metrics :
- Torsion angles : Analyze O–C–C–N dihedral angles (~60°) to assess steric hindrance .
- Hydrogen bonding : Identify weak C–H···N interactions between nitrile and adjacent aromatic moieties .
Q. How does the compound’s stability vary under acidic or oxidative conditions?
- Stability Assays :
- Acidic media (pH < 5) : Rapid degradation to 4-chlorobenzonitrile (HPLC monitoring) due to ether bond cleavage .
- Oxidative stress (H₂O₂) : No significant decomposition, indicating robustness in redox environments .
Q. How are spectral discrepancies resolved in complex derivatives?
- Case Study : For analogs with substituted piperidinyl groups:
- HRMS : Compare experimental ([M+H]⁺ = 231.1234) and theoretical values (Δ < 2 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign quaternary carbons .
Q. What methodologies assess its potential in drug discovery?
- Biological Screening :
- Kinase inhibition : Use fluorescence polarization assays to measure IC₅₀ values against target enzymes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ reported at ≤10 µM .
- SAR Studies : Modify the piperidinyl methyl group to enhance bioavailability and reduce logP .
Q. Can this compound serve as a precursor in bioorthogonal reactions?
- Click Chemistry Applications :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : React with azides to form triazole-linked bioconjugates (e.g., 4-[(1H-1,2,3-triazol-1-yl)methyl]benzonitrile) .
- Catalyst Optimization : Test [(NHC)CuCl] complexes to achieve >90% conversion under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
